4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Overview
Description
4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methoxy group, and a pentanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethylbenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pentanoylamino Group: The pentanoylamino group can be attached through an amide coupling reaction using pentanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-[3-hydroxy-4-(pentanoylamino)phenyl]benzamide.
Reduction: Formation of this compound with an amino group.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- 4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide
Uniqueness
4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the methoxy and pentanoylamino groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-6-7-20(24)23-18-13-12-17(14-19(18)26-3)22-21(25)16-10-8-15(5-2)9-11-16/h8-14H,4-7H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZPLURAVGSWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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